molecular formula C5H12N2O B156955 2-amino-N,N-dimethylpropanamide CAS No. 124491-96-9

2-amino-N,N-dimethylpropanamide

Cat. No. B156955
M. Wt: 116.16 g/mol
InChI Key: WSFGOLVWRKEQOW-UHFFFAOYSA-N
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Description

The compound "2-amino-N,N-dimethylpropanamide" has not been directly studied in the provided papers. However, there are related compounds that have been synthesized and analyzed, which can provide insights into the chemical behavior and properties that might be expected for 2-amino-N,N-dimethylpropanamide. For instance, the synthesis of related compounds such as N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide and 2-Amino-5-chloro-N,3-dimethylbenzamide involves multi-step reactions including chlorination, oxidation, and ammonolysis, which could be relevant for the synthesis of 2-amino-N,N-dimethylpropanamide.

Synthesis Analysis

The synthesis of compounds similar to 2-amino-N,N-dimethylpropanamide involves careful control of reaction conditions. For example, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide required optimization of reaction temperature and reagent ratios during chlorination and oxidation steps to achieve a high yield and purity . Such information suggests that the synthesis of 2-amino-N,N-dimethylpropanamide would also require optimization of similar parameters.

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-N,N-dimethylpropanamide has been analyzed using X-ray diffraction analysis. For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives revealed different crystal structures and space groups, indicating the influence of substituents on the overall molecular conformation . This suggests that the molecular structure of 2-amino-N,N-dimethylpropanamide would also be influenced by its functional groups and could be studied using similar techniques.

Chemical Reactions Analysis

The reagent N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been used to prepare imidazole-amine ligands, indicating its reactivity in reductive amination reactions . This implies that 2-amino-N,N-dimethylpropanamide could also participate in similar chemical reactions, potentially serving as a synthon for the synthesis of various ligands or other nitrogen-containing compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-amino-N,N-dimethylpropanamide are not directly reported, related compounds exhibit specific interactions such as hydrogen bonding. For example, 2-aminoterephthalic acid forms strong hydrogen bonds with N,N-dimethylformamide, which is indicative of the potential for 2-amino-N,N-dimethylpropanamide to engage in similar intermolecular interactions . These interactions are crucial for understanding the solubility, stability, and reactivity of the compound.

Scientific Research Applications

Synthesis and Ligand Formation

2-Amino-N,N-dimethylpropanamide is involved in the synthesis of versatile reagents like N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide. This reagent aids in preparing imidazole-amine ligands with variable second-coordination spheres, useful in reductive amination reactions (Cheruzel et al., 2011).

Conformational Properties in Peptide Design

Understanding the conformational properties of α,α-disubstituted amino acids like 2-amino-2-methylpropanoic acid, which is closely related to 2-amino-N,N-dimethylpropanamide, is significant for designing structural mimics for proteins and constructing helical peptide modules (Alemán & Casanovas, 1994).

Chemical Industry Applications

N,N-Dimethylpropanamide (DMAA), a derivative of 2-amino-N,N-dimethylpropanamide, is used in the chemical industry for applications like petroleum recovery and fiber modification (Pu Zhong-wei, 2008).

Neuroscience Research

In neuroscience, compounds like SDZ 208-911, which are structurally related to 2-amino-N,N-dimethylpropanamide, exhibit nonclassical neuroleptic-like properties and have applications in studying dopamine receptor activities (Coward et al., 1990).

Diabetes Treatment Research

Derivatives of 2-amino-N,N-dimethylpropanamide have been explored as potential treatments for type 2 diabetes due to their inhibitory properties against dipeptidyl peptidase IV (Edmondson et al., 2006).

properties

IUPAC Name

2-amino-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGOLVWRKEQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Röhm, BT Berger, M Schröder… - Journal of medicinal …, 2019 - ACS Publications
p38 mitogen-activated protein kinases are key mediators of environmental stress response and are promising targets for treatment of inflammatory diseases and cancer. Numerous …
Number of citations: 23 pubs.acs.org
T Lear - 2020 - search.proquest.com
Diseases of the lung form the one of the largest causes of death globally. Inflammatory diseases such as Acute Respiratory Distress Syndrome, and fibrosis such as interstitial lung …
Number of citations: 4 search.proquest.com
T Lear, AC McKelvey, S Rajbhandari… - Journal of Experimental …, 2016 - rupress.org
The E3 small ubiquitin-like modifier (SUMO) protein ligase protein inhibitor of activated STAT 4 (PIAS4) is a pivotal protein in regulating the TGFβ pathway. In this study, we discovered a …
Number of citations: 33 rupress.org
RP Law, S Ukuser, DT Tape, EPA Talbot - Synthesis, 2017 - thieme-connect.com
The regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines via triflic anhydride mediated amide activation and intramolecular cyclisation is reported. The nature of the added …
Number of citations: 11 www.thieme-connect.com

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